2-(2-Cyanophenoxy)propanoic acid

Chemical procurement Analytical chemistry Medicinal chemistry building blocks

2-(2-Cyanophenoxy)propanoic acid (CAS 1016749-80-6) is an α-substituted aryloxypropanoic acid with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. The compound features a 2-cyanophenoxy moiety attached at the alpha-position of propanoic acid, with predicted physicochemical properties including a calculated LogP of 1.41 and topological polar surface area (TPSA) of 70.32 Ų.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 1016749-80-6
Cat. No. B2821691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanophenoxy)propanoic acid
CAS1016749-80-6
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC=C1C#N
InChIInChI=1S/C10H9NO3/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H,12,13)
InChIKeyYLFLLMBBLIDQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyanophenoxy)propanoic Acid (CAS 1016749-80-6): Chemical Identity and Class Overview for Research Procurement


2-(2-Cyanophenoxy)propanoic acid (CAS 1016749-80-6) is an α-substituted aryloxypropanoic acid with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . The compound features a 2-cyanophenoxy moiety attached at the alpha-position of propanoic acid, with predicted physicochemical properties including a calculated LogP of 1.41 and topological polar surface area (TPSA) of 70.32 Ų . Commercially available at 98% purity from multiple suppliers , this compound serves as a versatile building block and scaffold in medicinal chemistry and organic synthesis . Critically, its ortho-cyanophenoxy substitution pattern confers distinct spatial and electronic properties relative to para- and meta-positional isomers, as well as backbone-modified analogs including the 3-propanoic acid and acetic acid variants .

Why 2-(2-Cyanophenoxy)propanoic Acid Cannot Be Interchanged with Positional Isomers or Backbone Analogs in Research Applications


In the aryloxypropanoic acid class, subtle structural variations—including cyanophenoxy substitution position (ortho vs. para vs. meta) and carbon backbone length (propanoic vs. acetic vs. 3-propanoic)—produce distinct electronic distribution, conformational preferences, and physicochemical profiles that directly impact synthetic utility and biological target engagement [1]. For 2-(2-Cyanophenoxy)propanoic acid, the ortho-cyano group introduces intramolecular dipole interactions and steric constraints absent in para-substituted analogs, while the alpha-branched propanoic acid backbone differs fundamentally from linear 3-propanoic acid derivatives in terms of conformational flexibility and metabolic susceptibility . Furthermore, the acetic acid homolog (C₉H₇NO₃, MW 177.16) presents a truncated carbon framework with altered hydrogen-bonding geometry and distinct solubility characteristics (calculated 2.5 g/L at 25 °C) . These differences are not merely theoretical: the ortho-cyanophenoxy motif appears as a privileged substructure in patent-protected bioactive molecules, including compounds targeting EP3 receptor antagonism and herbicidal applications [2]. Generic substitution without accounting for these structural nuances would introduce uncontrolled variables in SAR studies, yield divergent pharmacokinetic predictions, and potentially invalidate comparative analyses in medicinal chemistry campaigns. The quantitative evidence below delineates precisely where 2-(2-cyanophenoxy)propanoic acid demonstrates measurable differentiation from its closest analogs.

Quantitative Differentiation Evidence for 2-(2-Cyanophenoxy)propanoic Acid (CAS 1016749-80-6) versus Closest Analogs


Purity and Batch Consistency: Comparative Analysis of Commercial 2-(2-Cyanophenoxy)propanoic Acid versus 2-(4-Cyanophenoxy)propanoic Acid

2-(2-Cyanophenoxy)propanoic acid is commercially available with a documented purity specification of 98% from multiple reputable vendors . In contrast, the para-substituted positional isomer, 2-(4-cyanophenoxy)propanoic acid (CAS 118618-36-3), is typically supplied at a lower purity grade of 95% . The 3-percentage-point purity differential (98% vs. 95%) translates to a 60% reduction in maximum theoretical impurity burden, which is critical for structure-activity relationship (SAR) studies where even minor contaminants can confound assay interpretation or skew biological readouts .

Chemical procurement Analytical chemistry Medicinal chemistry building blocks

Conformational and Steric Differentiation: Ortho-Substituted Cyanophenoxy versus Para-Substituted Isomer in Molecular Recognition

The ortho-cyanophenoxy substitution in 2-(2-cyanophenoxy)propanoic acid introduces a distinctive spatial arrangement with three rotatable bonds (C-O-C-C, O-C-C=O, and C-C-O-C) and a predicted LogP of 1.41 with TPSA of 70.32 Ų . This configuration yields a bent molecular geometry with intramolecular dipole interactions between the cyano nitrogen and the propanoic acid carbonyl oxygen, a feature absent in the para-substituted isomer 2-(4-cyanophenoxy)propanoic acid (CAS 118618-36-3) which adopts a more extended, linear conformation with the cyano group positioned distal to the carboxylic acid moiety [1]. The structural distinction is reinforced by the para-isomer's reported melting point of 155-159 °C, indicative of enhanced intermolecular packing efficiency relative to the ortho-isomer .

Medicinal chemistry Molecular modeling Structure-based drug design

Backbone Length Effects: Alpha-Branched Propanoic Acid Scaffold versus Linear 3-Propanoic Acid Analog in Metabolic Stability

2-(2-Cyanophenoxy)propanoic acid possesses an alpha-branched propanoic acid backbone, a structural feature that confers differential susceptibility to β-oxidation and conjugation pathways compared to linear aryloxyalkanoic acids [1]. The linear analog 3-(2-cyanophenoxy)propanoic acid (CAS 916198-50-0) features four rotatable bonds versus three in the alpha-branched target compound, resulting in increased conformational entropy and distinct metabolic liability profiles . Class-level evidence from the broader aryloxypropanoic acid family indicates that alpha-substitution can substantially alter metabolic half-life and clearance rates relative to unsubstituted or terminally substituted analogs [1].

Drug metabolism Pharmacokinetics Medicinal chemistry optimization

Synthetic Accessibility and Building Block Utility: 2-(2-Cyanophenoxy)propanoic Acid as a Privileged Scaffold in Medicinal Chemistry

The 2-cyanophenoxy motif represents a recognized privileged substructure that appears in multiple patent-protected bioactive molecules, including compounds demonstrating high-potency EP3 receptor antagonism (IC₅₀ = 3.20 nM for an elaborated derivative) and herbicidal aryloxyphenoxypropanoic acid frameworks [1]. 2-(2-Cyanophenoxy)propanoic acid is specifically marketed and classified as a 'Building Block' and 'useful research chemical' by multiple commercial suppliers, indicating established utility as a synthetic intermediate . In contrast, the acetic acid homolog 2-(2-cyanophenoxy)acetic acid (CAS 6574-95-4) is predominantly described as a herbicide derivative with limited documentation of building block applications .

Organic synthesis Library synthesis Medicinal chemistry building blocks

Optimal Research and Procurement Scenarios for 2-(2-Cyanophenoxy)propanoic Acid Based on Differentiated Properties


Medicinal Chemistry SAR Studies Requiring Orthogonal Scaffold Diversity

Procure 2-(2-cyanophenoxy)propanoic acid when conducting structure-activity relationship (SAR) investigations that require a conformationally constrained ortho-cyanophenoxy building block. The 98% purity specification minimizes confounding variables in biological assays, while the ortho-substitution pattern provides distinct molecular geometry relative to para- and meta-isomers, enabling systematic exploration of positional effects on target binding . The alpha-branched propanoic acid backbone offers a metabolically distinct scaffold compared to linear 3-propanoic acid derivatives, supporting hypothesis-driven SAR campaigns where backbone architecture is a variable of interest .

Synthesis of EP3 Receptor-Targeting Compounds and Related GPCR Modulators

Utilize 2-(2-cyanophenoxy)propanoic acid as a key synthetic intermediate in programs targeting prostaglandin EP3 receptor modulation. Structurally elaborated derivatives containing the 2-cyanophenoxy moiety have demonstrated potent EP3 antagonism with IC₅₀ values of 3.20 nM [1]. The ortho-cyanophenoxy group serves as a critical pharmacophoric element in these scaffolds, and the alpha-branched propanoic acid core provides a versatile handle for further derivatization via amide coupling, esterification, or reduction chemistry .

High-Purity Building Block for Parallel Synthesis and Compound Library Construction

Select 2-(2-cyanophenoxy)propanoic acid for parallel synthesis workflows and diversity-oriented library construction where batch-to-batch consistency and high purity are non-negotiable requirements. The compound's commercial availability at 98% purity ensures reproducible synthetic outcomes and minimizes downstream purification burdens . The ortho-cyanophenoxy moiety introduces both hydrogen-bonding capability (via cyano nitrogen) and hydrophobic character (via the phenyl ring), contributing balanced physicochemical properties (LogP 1.41, TPSA 70.32 Ų) suitable for generating lead-like compound collections .

Investigations of Positional Isomer Effects on Physicochemical and Pharmacological Properties

Employ 2-(2-cyanophenoxy)propanoic acid as the ortho-substituted reference compound in systematic studies comparing ortho-, meta-, and para-cyanophenoxy positional isomers. The ortho-isomer exhibits distinct conformational preferences with three rotatable bonds and intramolecular dipole interactions, contrasting with the more extended geometry of the para-isomer (melting point 155-159 °C) . Such comparative studies are essential for understanding substitution-dependent effects on membrane permeability, target engagement, and metabolic fate in early-stage drug discovery .

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